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Chloropentaamminecobalt(III)

chloride

Cat. No.: B12060436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. This coordination compound, of

historical and academic significance, serves as a fundamental model in inorganic chemistry

and has potential applications in various research fields. This document outlines the key

spectroscopic characteristics (UV-Visible, Infrared, and Nuclear Magnetic Resonance), detailed

experimental protocols for its synthesis and analysis, and logical visualizations of the

underlying chemical principles and workflows.

Core Spectroscopic Data
The spectroscopic data for chloropentaamminecobalt(III) chloride is summarized below,

providing a quantitative basis for its characterization.

UV-Visible Spectroscopy
The electronic spectrum of [Co(NH₃)₅Cl]²⁺ in aqueous solution is characterized by two main

absorption bands in the visible region. These bands are attributed to d-d electronic transitions

of the cobalt(III) ion in a pseudo-octahedral ligand field. The complex has an idealized C₄ᵥ

symmetry.
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Transition λₘₐₓ (nm)
Molar Absorptivity (ε,

M⁻¹cm⁻¹)
Assignment

¹A₁₉ → ¹T₁₉ ~532 ~50 d-d transition

¹A₁₉ → ¹T₂₉ ~364 ~47 d-d transition

Note: The exact λₘₐₓ and molar absorptivity values can vary slightly depending on the solvent

and the specific experimental conditions.

Infrared (IR) Spectroscopy
The infrared spectrum of solid chloropentaamminecobalt(III) chloride reveals characteristic

vibrational frequencies associated with the ammonia and cobalt-chloride bonds.

Frequency (cm⁻¹) Assignment Description

~3150 ν(N-H)
N-H stretching vibrations of the

ammine ligands.

~1556 δ(N-H)
N-H bending (scissoring)

vibrations.

~1301 δ(N-H) N-H symmetric deformation.

~840 ρᵣ(NH₃)
Rocking vibration of the

coordinated ammonia.

Below 600 ν(Co-N)
Cobalt-Nitrogen stretching

vibrations.

Below 400 ν(Co-Cl)
Cobalt-Chlorine stretching

vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the local environment of magnetically active nuclei.
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Nucleus
Chemical Shift (δ,

ppm)
Solvent Assignment

¹H ~4.61 D₂O

Protons of the

coordinated ammine

(NH₃) ligands.[1]

⁵⁹Co Not readily observed -

The ⁵⁹Co nucleus is

quadrupolar, and in

the relatively low

symmetry

environment of the

[Co(NH₃)₅Cl]²⁺ cation,

the signal is often too

broad to be easily

detected by standard

NMR techniques.

Experimental Protocols
Synthesis of Chloropentaamminecobalt(III) Chloride
This protocol describes a common laboratory synthesis of chloropentaamminecobalt(III)
chloride from cobalt(II) chloride hexahydrate.

Materials:

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

Ammonium chloride (NH₄Cl)

Concentrated aqueous ammonia (NH₃)

30% Hydrogen peroxide (H₂O₂)

Concentrated hydrochloric acid (HCl)

Ethanol
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Acetone

Distilled water

Procedure:

In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an

Erlenmeyer flask.

To this solution, add finely powdered cobalt(II) chloride hexahydrate in small portions with

constant stirring. A brownish-pink slurry will form.

Slowly and carefully add 30% hydrogen peroxide dropwise to the stirred mixture. This is an

exothermic reaction that results in the oxidation of Co(II) to Co(III). The color of the solution

will darken.

After the effervescence has subsided, slowly add concentrated hydrochloric acid. A

significant amount of heat will be generated, and the color will change to a deep red or

purple.

Heat the solution gently on a hot plate to approximately 60-70°C for about 20-30 minutes to

ensure the complete formation of the chloro complex.

Cool the solution to room temperature and then in an ice bath to precipitate the product.

Collect the purple crystals by vacuum filtration.

Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount

of cold ethanol, and finally with acetone to aid in drying.

Dry the product in a desiccator.

Spectroscopic Analysis
UV-Visible Spectroscopy:

Prepare a dilute aqueous solution of the synthesized chloropentaamminecobalt(III)
chloride of a known concentration (e.g., 0.005 M).
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Record the UV-Visible spectrum from approximately 300 nm to 700 nm using a

spectrophotometer.

Identify the wavelengths of maximum absorbance (λₘₐₓ).

Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl).

Infrared Spectroscopy:

Prepare a KBr pellet of the dry crystalline product.

Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

Record the IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

Assign the characteristic vibrational frequencies.

¹H NMR Spectroscopy:

Dissolve a small amount of the complex in deuterium oxide (D₂O).

Acquire the ¹H NMR spectrum.

The protons of the ammine ligands will appear as a broad singlet due to exchange with the

solvent and quadrupolar broadening from the adjacent ¹⁴N and ⁵⁹Co nuclei.

Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of

chloropentaamminecobalt(III) chloride.
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Caption: Synthesis workflow for chloropentaamminecobalt(III) chloride.

Crystal Field Splitting in a Co(III) Octahedral Complex
The UV-Visible absorption spectrum of chloropentaamminecobalt(III) chloride is best

understood through Crystal Field Theory. The d-orbitals of the Co³⁺ ion, which are degenerate

in the free ion, are split into two energy levels (t₂g and e₉) by the octahedral ligand field.

Free Ion dₓᵧ  dᵧz  dₓz  dₓ²₋y²  d₂²

e₉ (dₓ²₋y², d₂²)

 Higher Energy

t₂g (dₓᵧ, dᵧz, dₓz)

 Lower Energy

Octahedral Field
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Caption: d-orbital splitting in an octahedral ligand field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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